1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGJJLFEMYWPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Introduction

6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound belonging to the benzisothiazole class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a bromine atom and a sulfone group within the dihydrobenzisothiazole scaffold can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work. This document will delve into the compound's identity, its predicted physicochemical characteristics, and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Compound Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structural elucidation.

| Identifier | Value | Source |

| Chemical Name | 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | N/A |

| CAS Number | 1341040-15-0 | [2][3][4] |

| Molecular Formula | C₇H₆BrNO₂S | [2][4] |

| Molecular Weight | 248.10 g/mol | [2][3] |

| SMILES | O=S1(=O)NCC2=CC(Br)=CC=C12 | N/A |

| InChI | InChI=1S/C7H6BrNO2S/c8-5-2-3-7-6(4-5)1-9-12(7,10)11/h2-4H,1H2,(H,9,10,11) | N/A |

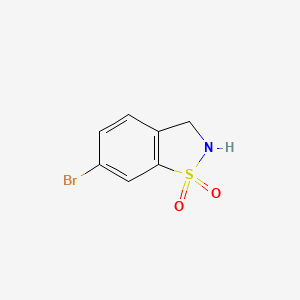

Structural Diagram:

Caption: Chemical structure of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Melting Point (°C) | 180-220 | Group Contribution Methods |

| Boiling Point (°C) | > 400 (decomposes) | N/A |

| LogP | 1.5 - 2.5 | ALOGPS, ChemDraw |

| Aqueous Solubility (mg/L) | 50 - 200 | ALOGPS |

| pKa (acidic) | 8.5 - 9.5 (NH) | ACD/pKa DB |

Expertise & Experience Insight: The predicted LogP value suggests that the compound possesses moderate lipophilicity, a key factor influencing membrane permeability and oral absorption. The predicted aqueous solubility is relatively low, which is a common challenge for many drug candidates and may necessitate formulation strategies to enhance bioavailability. The sulfonamide nitrogen is predicted to be weakly acidic, which will influence its ionization state at physiological pH.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimental determination. The following section outlines detailed, self-validating protocols for key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

-

Finely pulverize a small amount of the crystalline solid to ensure uniform heat distribution.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent sample packing is crucial for reproducible results.

-

-

Instrumentation and Measurement:

-

Utilize a calibrated digital melting point apparatus.

-

Perform a preliminary rapid determination to get an approximate melting point range.

-

For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

-

-

Trustworthiness (Self-Validation):

-

Repeat the measurement at least two more times with fresh samples. The results should be consistent within a narrow range (e.g., ± 0.5 °C) for a pure compound.

-

A broad melting range (greater than 2 °C) may indicate the presence of impurities.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects drug absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow for Shake-Flask Solubility Measurement:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of solid 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is essential to ensure that a saturated solution is achieved.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

-

-

Trustworthiness (Self-Validation):

-

Perform the experiment in triplicate.

-

To confirm that equilibrium has been reached, take samples at different time points (e.g., 24 and 48 hours) and verify that the measured concentration does not significantly change.

-

pKa Determination

The pKa value(s) of a compound dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO may be necessary if the aqueous solubility is low).

-

Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.

-

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Trustworthiness (Self-Validation):

-

Perform the titration in both the forward and reverse directions (i.e., titrating with acid and then back-titrating with base) to check for hysteresis, which could indicate a slow equilibrium or degradation.

-

The determined pKa should be independent of the initial concentration of the compound.

-

Stability Profile

Understanding the chemical stability of a compound is paramount for its development as a drug. Benzisothiazole derivatives can be susceptible to degradation under certain conditions.

Key Considerations for Stability Assessment:

-

pH Stability: Investigate the stability of the compound in aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9) over time. This is crucial for understanding its stability in the gastrointestinal tract and in formulation.

-

Oxidative Stability: Benzisothiazole derivatives can be susceptible to oxidation.[5] The stability in the presence of oxidizing agents should be evaluated.

-

Photostability: Assess the degradation of the compound upon exposure to light, following ICH guidelines.

A typical stability study would involve incubating the compound under these different conditions and monitoring its concentration over time using a stability-indicating HPLC method.

Safety and Handling

While specific toxicological data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is not available, it is prudent to handle it with the care afforded to all new chemical entities.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. While experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization, combining in silico predictions with detailed, field-proven experimental protocols. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing this and other novel compounds into safe and effective therapeutic agents.

References

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (URL: [Link])

-

THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK - ResearchGate. (URL: [Link])

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC - PubMed Central. (URL: [Link])

-

6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. (URL: [Link])

-

1,2-Benzisothiazol-3-amine 1,1-dioxide | C7H6N2O2S | CID 64786 - PubChem. (URL: [Link])

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: [Link])

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

-

Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. (URL: [Link])

-

2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - ResearchGate. (URL: [Link])

-

1,2-Benzisothiazole, 3-(hexahydro-1H-azepin-1-yl)-, 1,1-dioxide - PubChem. (URL: [Link])

-

Synthesis of 6-bromo-2-amino-1,3-benzothiazol - ResearchGate. (URL: [Link])

-

1,2-Benzisothiazol-3(2H)-one, 2-[(methylthio)methyl]-, 1,1-dioxide - CAS Common Chemistry. (URL: [Link])

-

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. (URL: [Link])

-

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. (URL: [Link])

-

7-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide - PubChem - NIH. (URL: [Link])

-

Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (URL: [Link])

-

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt - PubChem. (URL: [Link])

-

Cas 119591-34-3,1,2-Benzisothiazol-3(2H) - LookChem. (URL: [Link])

Sources

- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melting point - Wikipedia [en.wikipedia.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. creative-bioarray.com [creative-bioarray.com]

characterization data for 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

An In-depth Technical Guide to the Characterization of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of This compound (CAS 1341040-15-0). The benzisothiazole 1,1-dioxide scaffold is a significant structural motif in medicinal chemistry, forming the core of various pharmacologically active agents.[1] As such, rigorous and unambiguous structural confirmation of new analogues is paramount for advancing drug discovery and development programs. This document moves beyond a simple recitation of data, offering a validated, multi-technique workflow grounded in first principles. We will detail the logic behind the experimental sequence, predict the expected analytical outcomes based on the compound's unique structure, and provide step-by-step protocols. This guide is intended for researchers, chemists, and quality control specialists who require a self-validating system for the synthesis and characterization of this and structurally related compounds.

Core Molecular Profile and Physicochemical Properties

A foundational step in any characterization project is to consolidate the known and predicted properties of the target molecule. This data serves as the primary reference against which all subsequent experimental results will be compared.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | J&K Scientific[2] |

| CAS Number | 1341040-15-0 | ChemUniverse[3] |

| Molecular Formula | C₇H₆BrNO₂S | ChemUniverse[3] |

| Molecular Weight | 248.1 g/mol | ChemUniverse[3] |

| Physical State | Solid (Predicted) | Fluorochem[4] |

| Purity (Typical) | ≥95% | Fluorochem[4] |

Recommended Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow presented below is designed to efficiently and definitively confirm the structure and purity of the target compound, moving from broad confirmation to fine structural detail.

Caption: Integrated workflow for synthesis and characterization.

Synthesis and Purification Strategy

While a specific synthesis for this exact molecule is not detailed in current literature, a reliable route can be proposed based on established chemistry for benzisothiazole derivatives.[5] The most logical approach involves the synthesis of a 2-amino-5-bromotoluene precursor, followed by sulfonation and oxidative cyclization.

Proposed Synthetic Protocol

-

Starting Material: 2-Amino-5-bromotoluene.

-

Chlorosulfonylation: React the starting material with chlorosulfonic acid. The amino group directs the sulfonyl chloride group to the ortho position.

-

Cyclization: Treatment of the resulting 2-(aminomethyl)-4-bromobenzene-1-sulfonyl chloride with a non-nucleophilic base will induce intramolecular cyclization, where the amine nitrogen displaces the chloride on the sulfonyl group to form the desired 2,3-dihydro-1,2-benzisothiazole ring system.

-

Work-up and Purification: The crude product is subjected to an aqueous work-up to remove inorganic salts. Purification is critical for accurate characterization. This is best achieved via flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield an analytically pure solid.

Spectroscopic and Analytical Characterization

This section details the core analytical techniques required to validate the structure and purity of the synthesized material.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and verify the presence of bromine through its characteristic isotopic pattern.

Experimental Protocol (High-Resolution ESI-MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion. Given the acidic N-H proton, negative mode ([M-H]⁻) is predicted to be highly sensitive.

Expected Results: The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), will result in a pair of molecular ion peaks of nearly equal intensity, separated by approximately 2 m/z units.

| Ion | Calculated Exact Mass (Da) | Observed Mass (Expected) |

| [C₇H₅⁷⁹BrNO₂S]⁻ | 245.9281 | ± 5 ppm |

| [C₇H₅⁸¹BrNO₂S]⁻ | 247.9260 | ± 5 ppm |

The observation of this distinct 1:1 isotopic doublet is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. Molecular vibrations are stimulated by the absorption of infrared radiation, providing a "fingerprint" of the molecule's covalent bonds.[6]

Experimental Protocol (ATR-IR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: The structure contains several IR-active functional groups whose vibrational frequencies can be reliably predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300-3200 | N-H Stretch | Sulfonamide (N-H) | Sharp, medium |

| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring | Weak to medium |

| ~2960-2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Weak to medium |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | Benzene Ring | Medium, sharp |

| ~1350-1300 | Asymmetric SO₂ Stretch | Sulfonamide (SO₂) | Strong, sharp |

| ~1180-1150 | Symmetric SO₂ Stretch | Sulfonamide (SO₂) | Strong, sharp |

The two strong, sharp peaks for the sulfonyl group (SO₂) are the most diagnostic signals in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide the definitive, unambiguous structural elucidation of the molecule in solution by mapping the hydrogen (¹H) and carbon (¹³C) atomic framework.

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure the N-H proton is observable.

-

Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

Predicted ¹H NMR Spectrum (in DMSO-d₆): The molecule's asymmetry will result in distinct signals for each proton.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to forecast the ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a robust framework for the identification and characterization of this and similar heterocyclic compounds.

Introduction: The Significance of the Benzisothiazole Scaffold

The 1,2-benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most famously represented by saccharin, a well-known artificial sweetener.[1] Derivatives of this heterocyclic system have been explored for a range of biological activities. The introduction of a bromine atom at the 6-position and the saturation of the isothiazole ring to a 2,3-dihydro form are expected to significantly modulate the molecule's physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in synthetic and biological studies.

This guide will provide a comprehensive, albeit predictive, analysis of the key spectroscopic features of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, rooted in the established principles of spectroscopic interpretation and data from analogous structures.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is one of the most powerful tools for the structural elucidation of organic molecules. For 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, the spectrum is anticipated to be characterized by signals in both the aromatic and aliphatic regions.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data is summarized in the table below, with a detailed rationale following.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | ~7.8 - 8.0 | d | J ≈ 1.5 - 2.0 |

| H-5 | ~7.6 - 7.8 | dd | J ≈ 8.5, 1.5 - 2.0 |

| H-4 | ~7.4 - 7.6 | d | J ≈ 8.5 |

| H-2 (CH₂) | ~3.4 - 3.7 | t | J ≈ 6.0 - 7.0 |

| H-3 (CH₂) | ~3.1 - 3.4 | t | J ≈ 6.0 - 7.0 |

| NH | Variable, broad | s | - |

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5, and H-7): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the sulfonyl group and the bromine atom. Data from related benzisothiazole and benzothiadiazine 1,1-dioxide derivatives suggest that the proton ortho to the sulfonyl group (H-7) will be the most deshielded.[2] The bromine at C-6 will further influence the electronic environment. The expected splitting pattern is a classic three-proton system on a substituted benzene ring. H-7 is expected to appear as a doublet due to coupling with H-5. H-5 should be a doublet of doublets, coupling to both H-7 and H-4. H-4 will likely be a doublet, coupling with H-5.

-

Aliphatic Protons (H-2 and H-3): The methylene protons of the dihydroisothiazole ring are expected to appear as two triplets, assuming free rotation around the C2-C3 bond. The protons at C-2, being adjacent to the nitrogen of the sulfonamide, are predicted to be slightly more deshielded than the protons at C-3, which are adjacent to the sulfonyl group. This is based on general trends observed in cyclic sulfonamides.[3]

-

NH Proton: The chemical shift of the sulfonamide proton is highly variable and dependent on factors such as solvent and concentration. It is expected to appear as a broad singlet. In aprotic solvents like DMSO-d₆, this signal can be observed at a downfield chemical shift, often above 10 ppm.[3]

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the predicted assignment of the proton signals to the molecular structure.

Caption: Predicted ¹H NMR assignments for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Other Predicted Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information for structural confirmation. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | - |

| C-S | ~50 - 60 |

| C-N | ~40 - 50 |

| Aromatic C-Br | ~115 - 125 |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-S | ~135 - 145 |

| Aromatic C-N | ~130 - 140 |

Rationale for Predictions:

The chemical shifts are estimated based on data from related benzisothiazole and benzimidazole derivatives.[4] The carbons of the benzene ring will have distinct chemical shifts due to the substitution pattern. The carbon bearing the bromine atom (C-6) is expected to be in the range of 115-125 ppm. The aliphatic carbons, C-2 and C-3, will appear in the upfield region, with the carbon attached to the nitrogen (C-2) likely at a slightly lower field than the carbon attached to the sulfonyl group (C-3).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | ~3200 - 3400 (broad) |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| Asymmetric SO₂ Stretch | ~1300 - 1350 |

| Symmetric SO₂ Stretch | ~1140 - 1180 |

| C=C Aromatic Stretch | ~1450 - 1600 |

Rationale for Predictions:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[2] The N-H stretch of the sulfonamide will likely appear as a broad band in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z |

| [M]⁺ | 261/263 (approx. 1:1 ratio) |

| [M-SO₂]⁺ | 197/199 |

| [M-Br]⁺ | 182 |

Rationale for Predictions:

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 261 and 263. A common fragmentation pathway for sulfonyl-containing compounds is the loss of SO₂ (64 mass units). Another likely fragmentation is the loss of the bromine radical.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to synthesize and characterize this compound, the following is a recommended protocol for acquiring high-quality ¹H NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to clearly observe the NH proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. By leveraging data from analogous compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a foundational resource for scientists working on the synthesis and characterization of this and related heterocyclic molecules, facilitating their identification and furthering research in medicinal chemistry and drug development.

References

- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

- Beilstein J. Org. Chem. (2023).

- MDPI. (2022). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Molecules.

- MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry.

- ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Foreword: The Structural Significance of a Privileged Scaffold

The 1,2-benzisothiazole 1,1-dioxide core, the foundational structure of saccharin, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The rigid, planar nature of the bicyclic system, combined with the strong hydrogen bond accepting capabilities of the sulfonyl and carbonyl groups, allows these molecules to engage with biological targets through specific and potent non-covalent interactions.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering their mechanism of action, optimizing their biological activity, and engineering their physicochemical properties for improved therapeutic performance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of crystal structure analysis as applied to this important class of compounds. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the entire workflow, from crystal growth to the final structural interpretation and its implications for drug design.

Part 1: The Cornerstone of Analysis - Growing High-Quality Single Crystals

The entire process of crystal structure determination hinges on the quality of the single crystal. Single-crystal X-ray diffraction (SCXRD) requires a well-ordered, three-dimensional lattice with minimal defects to produce a clean diffraction pattern.[4] The growth of such crystals is often the most challenging and time-consuming step in the entire analysis.[4]

The Causality of Solvent Selection

The choice of solvent is the most critical variable in crystallization.[5] The ideal solvent is one in which the compound is moderately soluble.[5]

-

High Solubility: If the compound is too soluble, the solution will be far from saturation, and the thermodynamic driving force for crystallization will be weak, often resulting in the formation of many small, unusable crystals or no crystals at all.[5]

-

Low Solubility: If the compound is nearly insoluble, achieving a concentration sufficient for crystal growth becomes impractical.

The goal is to prepare a nearly saturated solution and then slowly induce supersaturation, allowing molecules to methodically assemble into a well-ordered lattice. Common techniques to achieve this include slow evaporation of the solvent, slow cooling of a saturated solution, or vapor/liquid diffusion.[6][7]

Experimental Protocol: Crystal Growth by Slow Evaporation

This protocol is a robust starting point for many 1,2-benzisothiazole 1,1-dioxide derivatives, which are typically stable, solid organic compounds.

Objective: To grow single crystals of a 1,2-benzisothiazole 1,1-dioxide derivative suitable for SCXRD analysis.

Materials:

-

Purified derivative compound (>98% purity is recommended)

-

Selection of analytical grade solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene)

-

Small, clean glass vials (e.g., 4 mL)

-

Glass pipette or syringe

-

Filter (e.g., a small cotton plug in a pipette)

-

Parafilm or a cap with a small pinhole

Step-by-Step Methodology:

-

Purity First: Ensure the compound is as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[5]

-

Solvent Screening: In a series of small test tubes, assess the solubility of ~5 mg of your compound in ~0.5 mL of various solvents. Identify a solvent where the compound dissolves completely upon gentle warming but shows signs of precipitation upon cooling to room temperature. This is your primary candidate.

-

Prepare a Near-Saturated Solution: Place a small amount of the compound (e.g., 10-20 mg) into a clean vial. Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves. The goal is to use the minimum amount of solvent necessary.

-

Filtration (Critical Step): Filter the warm, saturated solution through a pipette with a small cotton plug into a new, dust-free vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small crystals instead of a few large ones.[5]

-

Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce a single, small hole in the covering with a needle. This restricts the rate of solvent evaporation, which is crucial. Rapid evaporation leads to rapid precipitation and poor crystal quality.

-

Patience is a Virtue: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).[5] Do not disturb the vial. Allow it to stand for several days to a week.

-

Harvesting: Once suitable crystals have formed, carefully remove a well-formed crystal from the solution using a loop or a fine needle and immediately proceed to the diffraction experiment.

Part 2: The Crystallographic Workflow - From Diffraction to Structure

Once a suitable crystal is obtained, the process of determining the molecular structure begins. This is a highly automated but technically nuanced workflow that translates the diffraction pattern into a precise 3D atomic model.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of small molecules.[4][8] When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots (reflections). The geometry and intensity of these spots contain all the information about the arrangement of atoms in the crystal lattice.[8]

The overall workflow can be visualized as a linear progression from the physical sample to the final, validated structural model.

Caption: The workflow for crystal structure determination.

-

Structure Solution: The "phase problem" is the central challenge. While we can measure the intensities of the diffraction spots, the phase information is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map.[9]

-

Structure Refinement: An initial atomic model is placed into the electron density map. A least-squares refinement process then iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[9]

Part 3: Interpreting the Structure - Beyond the Molecule

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom. This data allows for a deep analysis of the molecule's conformation and, just as importantly, how it interacts with its neighbors in the crystal lattice.

Key Crystallographic Parameters

The table below summarizes typical crystallographic data for a hypothetical derivative, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, based on published data for similar structures.[9][10]

| Parameter | Value | Significance |

| Chemical Formula | C₈H₇NO₃S | Confirms the elemental composition of the crystallized molecule.[10] |

| Formula Weight | 197.21 g/mol | Molar mass of the compound.[10] |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating block of the crystal.[10] |

| Space Group | P2₁/m | Defines the symmetry elements (e.g., mirror planes, rotation axes) within the unit cell.[10] |

| Unit Cell Dimensions | a=7.46 Å, b=6.76 Å, c=8.74 Å, β=103.78° | The lengths and angles of the repeating box that builds the crystal.[9] |

| R-factor (R1) | ~0.04 (or 4%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (GOF) | ~1.0 | A statistical measure of the quality of the refinement; values close to 1.0 are ideal. |

The Supramolecular Architecture: Intermolecular Interactions

The properties of a drug substance, such as solubility, stability, and dissolution rate, are governed not just by the structure of a single molecule but by how those molecules pack together in the solid state. This packing is directed by a network of non-covalent intermolecular interactions.[11][12] For 1,2-benzisothiazole 1,1-dioxide derivatives, several key interactions are consistently observed.

-

Hydrogen Bonds: While the core scaffold lacks strong traditional hydrogen bond donors (like O-H or N-H, unless substituted), weaker C-H···O hydrogen bonds are prevalent.[9][10] The sulfonyl and carbonyl oxygens are excellent hydrogen bond acceptors, and they frequently interact with aromatic or alkyl C-H groups on neighboring molecules.

-

π-π Stacking: The electron-rich aromatic benzene ring can stack with the corresponding ring of an adjacent molecule, contributing significantly to crystal stability.

-

Halogen Bonding: If the derivative is substituted with a halogen (e.g., F, Cl, Br), this atom can act as an electrophilic region (a 'σ-hole') and interact favorably with a nucleophilic region on a neighboring molecule, such as a sulfonyl oxygen.[13]

Caption: Key intermolecular interactions in derivative crystals.

Part 4: From Structure to Function - Implications for Drug Development

A detailed crystal structure is a roadmap for rational drug design.

-

Structure-Activity Relationship (SAR): By co-crystallizing a derivative within its target enzyme (e.g., HIV-1 Reverse Transcriptase, 5-Lipoxygenase), researchers can visualize the precise binding interactions.[14][15] This allows for the rational design of new derivatives with modified functional groups to enhance binding affinity and selectivity. For instance, observing a C-H···O bond between the drug and a key amino acid residue in the active site provides a clear strategy for optimization.

-

Polymorphism: A single compound can sometimes crystallize in multiple different forms, or polymorphs, each with a unique packing arrangement and distinct physical properties (e.g., solubility, melting point).[16] Crystal structure analysis is the only definitive way to identify and characterize different polymorphs, which is a critical regulatory requirement in drug development to ensure batch-to-batch consistency and predictable bioavailability.

-

Informing Formulation: Knowledge of the intermolecular interactions can guide formulation strategies. A structure dominated by strong, stable hydrogen bonds might indicate lower solubility, prompting the development of amorphous solid dispersions or other solubility-enhancing formulations.

Conclusion and Future Outlook

The crystal structure analysis of 1,2-benzisothiazole 1,1-dioxide derivatives is an indispensable tool in modern drug discovery. It provides the ultimate level of structural detail, offering profound insights into molecular conformation, supramolecular assembly, and the specific interactions that drive biological activity. As synthetic chemistry continues to produce novel derivatives with increasing complexity,[17] the robust and precise application of crystallographic techniques will remain paramount in translating these molecular innovations into effective therapeutic agents. The continued integration of crystallographic data with computational modeling and biophysical assays will further accelerate the journey from the crystal lattice to the clinic.

References

- Synthesis & characterization of saccharine derivatives. (n.d.). Slideshare.

- Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. (n.d.). [PDF].

- Al-Bayati, R. I. H. (2015). Synthesis and Characterization of New Saccharin Derivatives.International Journal of Multidisciplinary and Current Research, 3.

- Guddat, L. W., et al. (2019). Synthesis of Novel Saccharin Derivatives.Molecules, 24(23), 4384.

- Guddat, L. W., et al. (2019). Synthesis of Novel Saccharin Derivatives.ResearchGate.

- Chemical crystallization. (n.d.). SPT Labtech.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.

- Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination.AZoLifeSciences.

- Tyszka-Czochara, M., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.Pharmaceuticals, 15(10), 1234.

- Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.Acta Crystallographica Section E: Structure Reports Online, 64(4), o724.

- Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography.

- Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.

- Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.ResearchGate.

- Miller, J. T., et al. (2018). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities.Viruses, 10(11), 606.

-

Püspök, L., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(18), 4252. Available at: [Link]

- 1,2-Benzisothiazol-3-amine 1,1-dioxide. (n.d.). PubChem.

- Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. (2023). CrystEngComm.

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?Faraday Discussions, 203, 9-32.

- Price, S. L. (2009). How molecules stick together in organic crystals: weak intermolecular interactions.Chemical Society Reviews, 38(8), 2202-2215.

- Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. (n.d.). OUCI.

- Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. (2021). Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sptlabtech.com [sptlabtech.com]

- 5. How To [chem.rochester.edu]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 12. How molecules stick together in organic crystals: weak intermolecular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative [ouci.dntb.gov.ua]

- 17. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: Solubility and Stability

Abstract

This technical guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. While specific experimental data for this compound is not extensively published, its structural similarity to saccharin and the broader class of sulfonamides allows for the formulation of a robust, first-principles-based analytical strategy. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for solubility assessment and the execution of forced degradation studies. We will explore the causality behind experimental design, from solvent selection to the development of stability-indicating analytical methods, ensuring a self-validating approach to characterization. All methodologies are grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH), to ensure the generation of reliable and submission-quality data.

Introduction and Molecular Context

6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (CAS 1341040-15-0) is a heterocyclic compound featuring a benzisothiazole dioxide core.[1][2] This core structure is notably shared with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-characterized artificial sweetener.[3][4] The presence of the sulfonamide-like moiety within the five-membered ring and a bromine atom on the benzene ring are the defining features that will govern its physicochemical properties.

In pharmaceutical development, a thorough understanding of a compound's solubility and stability is paramount. Solubility fundamentally influences bioavailability and dictates the feasibility of various formulation strategies, particularly for oral dosage forms.[5][] Stability, the capacity of the molecule to resist chemical change over time, is critical for ensuring safety, efficacy, and shelf-life.[7][8]

This guide will therefore not present a static data sheet, but rather a strategic workflow for the complete physicochemical characterization of this molecule and others like it. We will proceed by detailing the necessary protocols to empirically determine its solubility profile and then outline a comprehensive stability testing program using forced degradation.

Solubility Determination: A Multipronged Approach

The aqueous solubility of a drug candidate is a critical parameter that can influence its entire development trajectory. For 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, the presence of the lipophilic bromo-substituent and the largely non-ionizable dihydro-benzisothiazole dioxide core suggest that aqueous solubility may be limited. Therefore, a precise determination is essential. We will approach this by determining both thermodynamic and kinetic solubility.

Causality of Method Selection

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" measurement, crucial for biopharmaceutical classification (BCS) and for understanding the absolute dissolution driving force.[9] The shake-flask method, though time-consuming, is the most reliable for this determination.[10]

-

Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in an organic solvent like DMSO, can remain in an aqueous buffer before it precipitates.[10] This high-throughput screening method is invaluable in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[11] Nephelometry, which measures turbidity from precipitation, is an effective technique for this purpose.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to achieve a true equilibrium between the solid and dissolved states of the compound.

-

Preparation: Add an excess amount of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal conditions. A visual excess of solid material must remain.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[11]

-

Validation: The solid material remaining at the end of the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not converted to a different polymorphic or solvated form during the experiment.

Experimental Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.[11]

-

Precipitation Monitoring: Use a laser nephelometer to monitor the plate over time. The instrument measures the scattering of light caused by suspended particles. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Data Presentation and Interpretation

The results from these experiments should be compiled into a clear, comparative table.

| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | pH 7.4 Buffer | Solvent |

| Thermodynamic Solubility (µg/mL) at 25°C | Water | ||||

| Thermodynamic Solubility (µg/mL) at 37°C | Water | ||||

| Kinetic Solubility (µM) at 25°C | 2% DMSO (aq) | ||||

| Qualitative Solubility in Organic Solvents | DMSO, DMF, MeOH, ACN |

Table 1: Template for summarizing solubility data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Workflow Visualization

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance might change under various environmental conditions.[12] Forced degradation (or stress testing) is the cornerstone of this process.[8] By intentionally exposing the compound to conditions more severe than those expected during storage, we can rapidly identify potential degradation products and establish degradation pathways.[7][13] This information is crucial for developing stability-indicating analytical methods.[14][15]

Causality of Stress Conditions

The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[16]

-

Hydrolysis: The sulfonamide-like C-N-S bonds in the heterocyclic ring are potential sites for hydrolysis under acidic or basic conditions, which could lead to ring-opening. This is a common degradation pathway for saccharin, which hydrolyzes to 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[4][17]

-

Oxidation: The sulfur atom is in its highest oxidation state (VI), but other parts of the molecule, such as the benzene ring, could be susceptible to oxidative degradation.

-

Photolysis: Aromatic systems can absorb UV light, leading to photodegradation. ICH Q1B provides a standardized approach to photostability testing.[16]

-

Thermal: High temperature is used to accelerate thermally-driven degradation processes.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound.[7][16] If degradation is too extensive, the conditions should be made milder.

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Pull time points. Neutralize samples before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Pull time points.

-

Thermal Degradation: Store the solution and solid compound in an oven at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solution and solid compound to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample must be run in parallel.

-

Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating method (see Section 3.3).

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[15]

-

Column and Mobile Phase Screening: Start with a reverse-phase C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve good separation between the parent peak and the degradation products formed during the forced degradation studies.

-

Method Optimization: Optimize gradient, flow rate, and column temperature to achieve the best resolution and peak shape.

-

Detection: Use a photodiode array (PDA) detector to assess peak purity across all stressed samples. The ability to see the full UV spectrum of each peak helps confirm that a peak is homogenous and not co-eluting with a degradant.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is demonstrating specificity by showing that the parent peak is resolved from all degradation products.

Data Presentation and Interpretation

Summarize the findings from the forced degradation studies in a comprehensive table.

| Stress Condition | Duration/Intensity | % Degradation (Parent) | No. of Degradants | Major Degradant Peak(s) (RT) | Mass Balance (%) |

| 0.1 M HCl | 24h @ 60°C | ||||

| 0.1 M NaOH | 8h @ RT | ||||

| 3% H₂O₂ | 24h @ RT | ||||

| Thermal (Solid) | 7 days @ 80°C | ||||

| Photolytic (Solution) | ICH Q1B |

Table 2: Template for summarizing forced degradation results.

Workflow Visualization

Sources

- 1. 1341040-15-0|6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide|BLD Pharm [bldpharm.com]

- 2. 1,2-Benzisothiazole, 6-Bromo-2,3-Dihydro-, 1,1-Dioxide CAS#: 1341040-15-0 [m.chemicalbook.com]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. onyxipca.com [onyxipca.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability indicating assay | PPT [slideshare.net]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Synthesis of 1,2-Benzisothiazole 1,1-Dioxides: A Comprehensive Technical Guide for Researchers

The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and specialty materials. The most famous member of this class is saccharin, the first commercially available artificial sweetener. The inherent stability and unique electronic properties of this heterocyclic system have driven the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 1,2-benzisothiazole 1,1-dioxides, offering insights into the mechanistic underpinnings of these transformations and providing detailed experimental protocols for their execution.

I. Strategic Approaches to the 1,2-Benzisothiazole 1,1-Dioxide Core

The synthesis of the 1,2-benzisothiazole 1,1-dioxide ring system can be broadly categorized into two main strategies: the functionalization of a pre-existing benzisothiazole core, most commonly saccharin, and the de novo construction of the heterocyclic ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Derivatization of the Saccharin Backbone

Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) serves as a readily available and cost-effective starting material for the synthesis of a wide variety of derivatives.[1][2] These modifications can be targeted at the nitrogen atom, the exocyclic oxygen, or the aromatic ring.

Alkylation, acylation, and related modifications of the saccharin nitrogen are well-established methods for introducing diversity.[1] The acidic nature of the N-H proton facilitates its removal by a base, followed by nucleophilic attack on an electrophile. Similarly, the exocyclic oxygen can be functionalized, though this is less common.

Introducing substituents onto the benzene ring of saccharin allows for the modulation of its electronic and steric properties while retaining the core pharmacophore. One powerful technique for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to attach a wide range of moieties to an azide-functionalized saccharin precursor.[2]

De Novo Synthesis of the 1,2-Benzisothiazole 1,1-Dioxide Ring

II. Key Synthetic Methodologies and Mechanistic Insights

This section details the most significant and widely employed synthetic routes for the preparation of 1,2-benzisothiazole 1,1-dioxides, with a focus on the underlying reaction mechanisms.

Synthesis from Saccharin and Organometallic Reagents

A powerful method for the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides involves the reaction of saccharin or its derivatives with organolithium or Grignard reagents.[3][4] This approach allows for the introduction of a wide variety of alkyl and aryl groups at the 3-position.

The reaction proceeds via nucleophilic addition of the organometallic reagent to the carbonyl group of saccharin. The resulting tetrahedral intermediate can then undergo dehydration to yield the desired 3-substituted product. Alternatively, the use of pseudo-saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) allows for a direct nucleophilic substitution of the chloride by the organometallic reagent.[3][5]

Reaction Workflow: Synthesis from Saccharin and Organolithium Reagents

Caption: Synthesis of 3-substituted derivatives from saccharin.

Ring Contraction of 1,2,3-Benzothiadiazine 1,1-Dioxides

An intriguing and less conventional approach to 1,2-benzisothiazole 1,1-dioxides involves the base-mediated ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides.[6] This reaction provides access to a range of substituted benzisothiazoles that may be difficult to obtain through other methods.

The proposed mechanism involves the deprotonation at the C4 position of the dihydrobenzothiadiazine ring, followed by a ring-opening to form an acylimine intermediate. Subsequent intramolecular Michael addition and protonation lead to the formation of the thermodynamically more stable five-membered 1,2-benzisothiazole 1,1-dioxide ring system.[6]

Mechanism: Ring Contraction of a Dihydrobenzothiadiazine 1,1-Dioxide

Caption: Proposed mechanism for the ring contraction pathway.

DBU-Promoted Cyclization of 2-(Aminosulfonyl)benzothioamides

A modern and efficient method for the synthesis of 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides involves the DBU-promoted cyclization of 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides. This approach is notable for its use of a catalytic amount of a strong, non-nucleophilic base and generally good yields.

The reaction is believed to proceed through a base-catalyzed intramolecular cyclization. DBU facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to form the five-membered ring.

Reaction Scheme: DBU-Promoted Cyclization

Caption: DBU-catalyzed synthesis of thiosaccharin analogs.

Synthesis from 2-Aminobenzenesulfonamides

A foundational approach to the synthesis of the parent 1,2-benzisothiazole 1,1-dioxide involves the cyclization of 2-aminobenzenesulfonamide derivatives. This strategy is particularly useful for preparing compounds with specific substitution patterns on the benzene ring. The cyclization can be effected through various methods, including diazotization followed by an intramolecular cyclization.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 1,2-benzisothiazole 1,1-dioxide derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key synthetic methods.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| From Saccharin & Organometallics | Saccharin, Pseudo-saccharyl chloride | Organolithium or Grignard reagents | Readily available starting material, wide range of C3 substituents | Requires anhydrous conditions, potential for side reactions | Moderate to Good |

| Ring Contraction | 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides | Strong base (e.g., NaOH) | Access to unique substitution patterns | Starting materials may not be readily available | Moderate |

| DBU-Promoted Cyclization | 2-[(Alkylamino)sulfonyl]-N-methylbenzothioamides | DBU (catalytic) | Mild conditions, good yields | Multi-step synthesis of starting material | Moderate to Good |

| From 2-Aminobenzenesulfonamides | 2-Aminobenzenesulfonamide derivatives | Diazotizing agents | Good for specific aromatic substitution | May require harsh conditions | Variable |

| From Dithiodibenzoic Acid | 2,2'-Dithiodibenzoic acid | Chlorinating agents, ammonia | Inexpensive starting material | Harsh reagents, multi-step process | Moderate |

| From o-Halobenzonitriles | o-Halobenzonitriles | Sulfur source, oxidizing agents | Improved efficiency over classical methods | Use of hazardous reagents | Good |

IV. Detailed Experimental Protocols

This section provides representative, step-by-step experimental protocols for the synthesis of 1,2-benzisothiazole 1,1-dioxide derivatives via the key methodologies discussed.

Protocol 1: Synthesis of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide from Saccharin and Phenyllithium

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of saccharin (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Organolithium Reagent: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of phenyllithium (1.1 eq) in cyclohexane/ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-1,2-benzisothiazole 1,1-dioxide.

Protocol 2: Synthesis of 2-Methyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide via DBU-Promoted Cyclization

-

Reaction Setup: To a solution of 2-[(methylamino)sulfonyl]-N-methylbenzothioamide (1.0 eq) in toluene is added a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

-

Heating and Monitoring: The reaction mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed sequentially with 1% aqueous HCl, water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography on silica gel to yield the desired 2-methyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide.

V. Conclusion

The synthesis of 1,2-benzisothiazole 1,1-dioxides is a rich and evolving field of organic chemistry. While classical methods starting from saccharin remain highly relevant, modern synthetic strategies, including catalytic and ring-contraction reactions, have expanded the toolbox for accessing novel and complex derivatives. A thorough understanding of the underlying mechanisms of these transformations is crucial for the rational design and efficient execution of synthetic routes to this important class of heterocyclic compounds. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of 1,2-benzisothiazole 1,1-dioxides.

VI. References

-

Abramovitch, R. A., & Smith, E. M. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2589-2594. [Link]

-

Pál, Z., & Fülöp, F. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 635-667. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Archiv der Pharmazie, 346(10), 731-739. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of DBU-catalyzed condensation/cyclization between o-haloanilines and carbon disulfide. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Organic Preparations and Procedures International, 43(4), 375-378. [Link]

-

Li, J., et al. (2019). Synthesis of benzo[f][3][6]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 55(72), 10768-10771. [Link]

-

Chen, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3562. [Link]

-

Qi, C., et al. (2014). DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. Beilstein Journal of Organic Chemistry, 10, 2568-2574. [Link]

-

Abdel-Wahab, B. F., & Abdel-Latif, E. (2006). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide. Journal of Heterocyclic Chemistry, 43(2), 347-352. [Link]

-

Khan, I., et al. (2017). 1,2-Benzisothiazole 1,1-Dioxide (Saccharinate)-Based Compounds Synthesis, Reactivity and Applications. In Horizons in World Physics. [Link]

-

Jiang, H., et al. (2017). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 22(11), 1909. [Link]

-

Krutikov, V. I., & Zolotukhina, M. M. (1995). 2H-1,2,4-benzothiadiazine 1,1-dioxides 2. A condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates. Russian Journal of General Chemistry, 65(5), 738-740. [Link]

-

Togo, H., & Hoshina, Y. (2001). New Synthetic Method to 1,2-Benzisothiazoline-3-one-1,1-dioxides and 1,2-Benzisothiazoline-3-one-1-oxides from N-Alkyl(o-methyl)arenesulfonamides. HETEROCYCLES, 55(9), 1661-1664. [Link]

-

Li, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. Molecules, 29(10), 2267. [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1-2), 1-28. [Link]

-

El-Subbagh, H. I., & Al-Obaid, A. M. (2012). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Saudi Chemical Society, 16(4), 451-468. [Link]

-

Siddiqui, H. L., et al. (2010). Comparative study of synthetic methods for the synthesis of 1,2-benzothiazine carboxamide class of drugs. Journal of the Serbian Chemical Society, 75(1), 27-34. [Link]

-

Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332. [Link]

Sources

- 1. Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The 1,2-Benzisothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the 1,2-Benzisothiazole Core

The 1,2-benzisothiazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The unique arrangement of a benzene ring fused to an isothiazole ring endows the 1,2-benzisothiazole scaffold with a specific set of electronic and steric properties, making it a versatile template for the design of novel therapeutic agents.[2] Its derivatives have shown significant promise and clinical success in treating a wide range of conditions, including infections, cancer, inflammation, viral diseases, and neurological disorders.[1][3] This guide provides a comprehensive exploration of the 1,2-benzisothiazole core, from its fundamental physicochemical properties and synthesis to its diverse pharmacological applications and the critical structure-activity relationships that govern its biological effects.

Physicochemical Properties and Structural Features

The 1,2-benzisothiazole scaffold is an organic compound containing a benzene ring fused to a thiazole ring.[4][5] The parent compound, 1,2-benzisothiazole, is a solid at room temperature with a melting point of approximately 38°C.[6] A particularly important derivative is 1,2-benzisothiazol-3(2H)-one (BIT), which exists as an off-white to yellowish solid with a melting point in the range of 154-158°C.[7][8]

The physicochemical properties of 1,2-benzisothiazole derivatives can be significantly modulated by the introduction of various substituents, which in turn influences their pharmacokinetic and pharmacodynamic profiles. Key properties of the core scaffold are summarized below:

| Property | Value (for 1,2-benzisothiazol-3(2H)-one) | Source |

| Molecular Weight | 151.19 g/mol | [7] |

| Melting Point | 154-158 °C | [8] |

| Boiling Point | ~360 °C (estimate) | [8] |

| Water Solubility | 1.288 g/L at 20°C | [8] |

| logP | 0.7 at 20°C | [8] |

These properties, particularly lipophilicity (logP) and water solubility, are critical considerations in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The aromatic nature of the bicyclic system and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding, and π-π stacking, which are crucial for target binding.[2]

Synthesis of the 1,2-Benzisothiazole Scaffold: Enabling Chemical Diversity